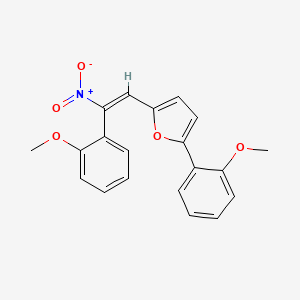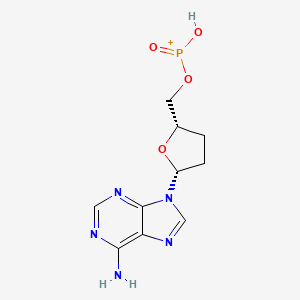
N,N-Bis(2-chloroethyl)-3-methyl-4-((2-(quinolin-8-yl)hydrazono)methyl)aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(2-chloroethyl)-3-methyl-4-((2-(quinolin-8-yl)hydrazono)methyl)aniline hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline moiety, a hydrazone linkage, and bis(2-chloroethyl) groups. These structural features contribute to its reactivity and potential utility in medicinal chemistry and other research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-3-methyl-4-((2-(quinolin-8-yl)hydrazono)methyl)aniline hydrochloride typically involves multiple steps. One common approach is to start with the appropriate aniline derivative, which is then subjected to a series of reactions to introduce the quinoline and hydrazone functionalities. The bis(2-chloroethyl) groups are usually introduced through alkylation reactions using 2-chloroethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis(2-chloroethyl)-3-methyl-4-((2-(quinolin-8-yl)hydrazono)methyl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloroethyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of substituted aniline derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful for studying biochemical pathways and interactions.
Medicine: Its structural features suggest potential as a lead compound for drug development, particularly in the field of anticancer research.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N,N-Bis(2-chloroethyl)-3-methyl-4-((2-(quinolin-8-yl)hydrazono)methyl)aniline hydrochloride is not fully understood, but it is believed to involve interactions with cellular DNA and proteins. The bis(2-chloroethyl) groups can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and potential disruption of cellular processes. The quinoline moiety may also interact with specific enzymes or receptors, contributing to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Bis(2-chloroethyl)-4-((2-(quinolin-8-yl)hydrazono)methyl)aniline hydrochloride: Similar structure but lacks the methyl group at the 3-position.
N,N-Bis(2-chloroethyl)-3-methyl-4-((2-(pyridin-2-yl)hydrazono)methyl)aniline hydrochloride: Similar structure but with a pyridine moiety instead of quinoline.
Uniqueness
N,N-Bis(2-chloroethyl)-3-methyl-4-((2-(quinolin-8-yl)hydrazono)methyl)aniline hydrochloride is unique due to the presence of both the quinoline moiety and the bis(2-chloroethyl) groups
Propriétés
Numéro CAS |
27421-71-2 |
|---|---|
Formule moléculaire |
C21H23Cl3N4 |
Poids moléculaire |
437.8 g/mol |
Nom IUPAC |
N-[(E)-[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylideneamino]quinolin-8-amine;hydrochloride |
InChI |
InChI=1S/C21H22Cl2N4.ClH/c1-16-14-19(27(12-9-22)13-10-23)8-7-18(16)15-25-26-20-6-2-4-17-5-3-11-24-21(17)20;/h2-8,11,14-15,26H,9-10,12-13H2,1H3;1H/b25-15+; |
Clé InChI |
KFDNFOMSEBPHHE-BUWMAIPZSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)N(CCCl)CCCl)/C=N/NC2=CC=CC3=C2N=CC=C3.Cl |
SMILES canonique |
CC1=C(C=CC(=C1)N(CCCl)CCCl)C=NNC2=CC=CC3=C2N=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




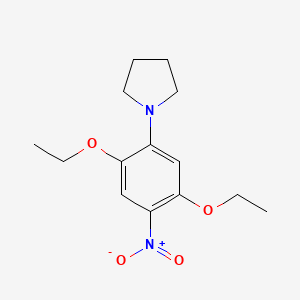
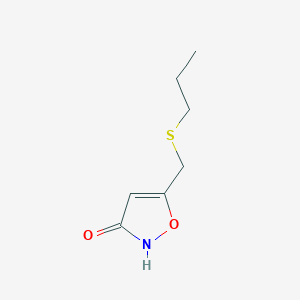
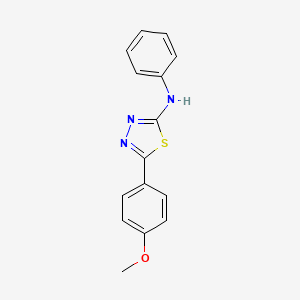
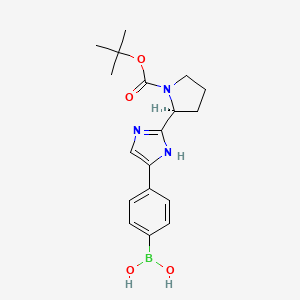
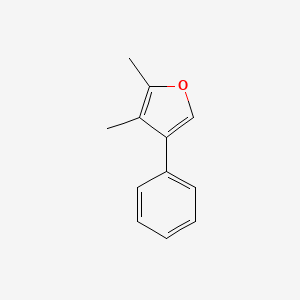
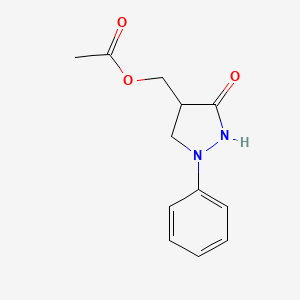
![N-Butyl-3-phenylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B15212194.png)
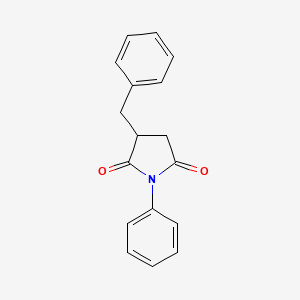
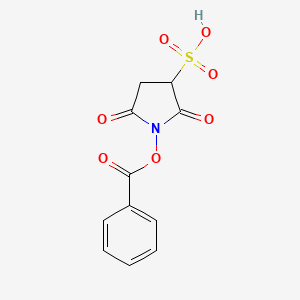
![N-Isoquinolin-6-yl-N~2~-[3-(phenylsulfanyl)phenyl]glycinamide](/img/structure/B15212205.png)
